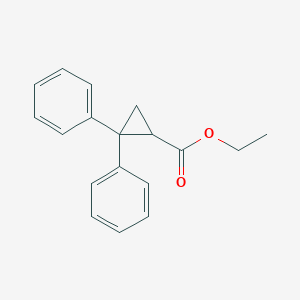
2,2-Diphenylcyclopropanecarboxylic acid ethyl ester
描述
2,2-Diphenylcyclopropanecarboxylic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Diphenylcyclopropanecarboxylic acid ethyl ester (CAS No. 37555-46-7) is a chemical compound characterized by a cyclopropane ring substituted with two phenyl groups and an ethyl ester functional group. Its unique structural features contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 266.34 g/mol
The compound's structure allows it to participate in various chemical reactions, such as esterification and nucleophilic substitution, making it a versatile reagent in organic synthesis.
Biological Activity
Research indicates that this compound exhibits significant biological activity that may be relevant in pharmacological contexts. Key areas of interest include:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, although comprehensive investigations are necessary to elucidate the underlying mechanisms.
- Analgesic Effects : Evidence points towards potential analgesic properties, indicating its usefulness in pain management therapies.
- Interaction with Biological Membranes : The compound has been shown to cause fluidization of biomembranes, which can influence cellular processes. For instance, it affects the phase transition temperature of lipid bilayers, suggesting a destabilizing effect on lipid interactions .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Lipid Bilayer Interaction : The compound's insertion into phospholipid bilayers leads to decreased phase transition temperatures, indicating enhanced fluidity. This behavior suggests potential implications for membrane stability and function .
- Enzyme Inhibition : Although specific enzymes targeted by this compound have not been conclusively identified, its structural features may allow for interactions with key metabolic pathways.
Case Studies
-
Study on Membrane Fluidity :
- A study investigated the impact of this compound on model membranes composed of dimyristoylphosphatidylcholine (DMPC). Results indicated a significant decrease in phase transition temperature with increasing concentrations of the compound, demonstrating its ability to disrupt lipid packing and enhance membrane fluidity .
-
Analgesic Activity Assessment :
- In a pharmacological study evaluating various compounds for analgesic properties, this compound was noted for its efficacy in reducing pain responses in animal models. Further research is needed to determine the specific pathways involved in this analgesic effect.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1,1-Diphenylethylene | Alkenes | Contains a double bond; lacks cyclopropane structure |
| 1,1-Bis(phenyl)ethane | Alkanes | No cyclopropane; features two phenyl groups |
| Diphenylacetic Acid | Carboxylic Acid | Similar functionality but lacks cyclopropane |
| Cyclobutane-1,1-dicarboxylic Acid | Dicarboxylic Acid | Different ring structure; no phenyl groups |
The unique combination of a cyclopropane ring and dual phenyl substituents distinguishes this compound from these similar compounds.
科学研究应用
Organic Synthesis
2,2-Diphenylcyclopropanecarboxylic acid ethyl ester serves as a versatile reagent in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex molecules. Notable applications include:
- Synthesis of Indanones : It is utilized in Friedel-Crafts annulation reactions to produce 2-methylindanones, which are important intermediates in pharmaceuticals and agrochemicals .
- C–C Bond Formation : The compound can participate in photoredox-catalyzed reactions that cleave C–C bonds, facilitating the formation of new carbon frameworks .
Medicinal Chemistry
Research indicates that this compound may exhibit biological activities relevant to pharmacology:
- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest potential therapeutic effects, although further investigation is necessary to elucidate the mechanisms involved.
- Drug Development : Its structural features may allow it to interact with biological targets effectively, making it a candidate for developing new drugs.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the utility of this compound in synthesizing bioactive compounds that exhibit antimicrobial activity. Modifications to the compound's structure were found to enhance its efficacy against various pathogens.
Case Study 2: Photoredox Catalysis
Research highlighted the compound's role in photoredox-catalyzed reactions, showcasing its ability to facilitate C–C bond cleavage and subsequent functionalization. This process is significant for developing novel synthetic methodologies that expand the toolkit available for organic chemists .
属性
IUPAC Name |
ethyl 2,2-diphenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-2-20-17(19)16-13-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYYFHBROCTZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














